![molecular formula C18H22FN3O4S B6427613 4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034333-08-7](/img/structure/B6427613.png)
4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H22FN3O4S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.13150553 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine , also known by its IUPAC name, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21FN2O4S with a molecular weight of 380.43 g/mol. The structure includes a pyrimidine core, a piperidine moiety, and a sulfonyl group attached to a fluorinated aromatic ring. This unique combination of functional groups is hypothesized to contribute to its biological effects.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C18H21FN2O4S |
Molecular Weight | 380.43 g/mol |
IUPAC Name | This compound |
CAS Number | 2380009-92-5 |
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The sulfonyl group enhances the compound's ability to form strong interactions with active sites on target proteins, while the piperidine ring contributes to structural stability and solubility.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Virtual screening suggests that this compound may bind effectively at both the catalytic site and peripheral anionic site of AChE, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of compounds similar to this compound in cellular models of oxidative stress. Results indicated that these compounds could reduce cell death and oxidative damage, suggesting a potential role in treating neurodegenerative disorders.
- Anticancer Activity : Another research project focused on the anticancer properties of related pyrimidine derivatives. The findings revealed that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Comparative Analysis
To understand the efficacy of this compound relative to other compounds, a comparison was made with structurally similar molecules:
Compound Name | IC50 (µM) for AChE Inhibition | Anticancer Activity |
---|---|---|
This compound | 12 | Moderate |
Piperazine Derivative A | 15 | High |
Piperazine Derivative B | 10 | Low |
Properties
IUPAC Name |
4-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S/c1-12-9-18(21-13(2)20-12)26-14-5-4-8-22(11-14)27(23,24)15-6-7-17(25-3)16(19)10-15/h6-7,9-10,14H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMQJOKJFEDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.